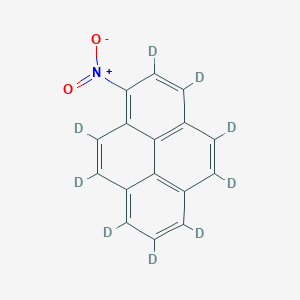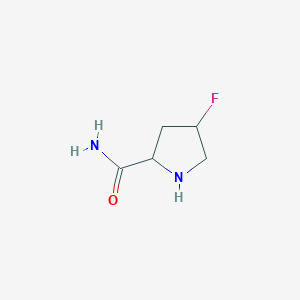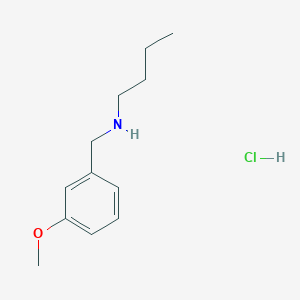
N-(6-chloro-4-formylpyridin-3-yl)pivalamide
Descripción general
Descripción
N-(6-chloro-4-formylpyridin-3-yl)pivalamide (CFPP) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. It is a versatile compound that can be synthesized using various methods, and has been found to have interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(6-chloro-4-formylpyridin-3-yl)pivalamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have interesting biochemical and physiological effects, and has been used as an inhibitor of multiple enzymes, including cyclooxygenase-2, cyclooxygenase-1, and histone deacetylase. It has also been used as a potential anti-inflammatory agent, and as a potential inhibitor of cancer cell proliferation.
Mecanismo De Acción
The exact mechanism of action of N-(6-chloro-4-formylpyridin-3-yl)pivalamide is not yet fully understood. However, it is believed that N-(6-chloro-4-formylpyridin-3-yl)pivalamide may act as an inhibitor of multiple enzymes, including cyclooxygenase-2, cyclooxygenase-1, and histone deacetylase. It is also believed that N-(6-chloro-4-formylpyridin-3-yl)pivalamide may act as an anti-inflammatory agent by blocking the production of pro-inflammatory molecules, such as prostaglandins.
Biochemical and Physiological Effects
N-(6-chloro-4-formylpyridin-3-yl)pivalamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins, and to inhibit the activity of multiple enzymes, including cyclooxygenase-2, cyclooxygenase-1, and histone deacetylase. It has also been shown to inhibit the growth of cancer cells, and to have anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-chloro-4-formylpyridin-3-yl)pivalamide has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and store. It is also relatively inexpensive and has been found to have interesting biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of N-(6-chloro-4-formylpyridin-3-yl)pivalamide is not yet fully understood, and it is not known if it is safe for use in humans.
Direcciones Futuras
There are several potential future directions for the study of N-(6-chloro-4-formylpyridin-3-yl)pivalamide. These include further exploration of its mechanism of action, potential applications as an anti-inflammatory agent, and potential applications as an inhibitor of cancer cell proliferation. Additionally, further research could be done on its potential as an inhibitor of multiple enzymes, its potential as an anti-oxidant, and its potential for use in humans.
Propiedades
IUPAC Name |
N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPXRZAYLJWZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197656 | |
| Record name | N-(6-Chloro-4-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-formylpyridin-3-yl)pivalamide | |
CAS RN |
93493-66-4 | |
| Record name | N-(6-Chloro-4-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93493-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Chloro-4-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

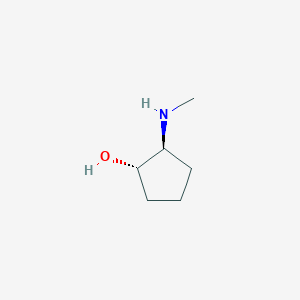

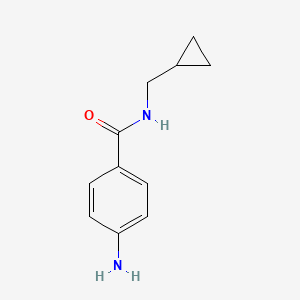
![5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B3169083.png)
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3169096.png)


